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5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde
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Overview
Description
5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde is a heterocyclic compound that contains both pyrazine and morpholine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde typically involves the reaction of 5,6-dichloropyrazine-2-carbaldehyde with morpholine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of 5,6-dichloro-3-(morpholin-4-yl)pyrazine-2-carboxylic acid.
Reduction: Formation of 5,6-dichloro-3-(morpholin-4-yl)pyrazine-2-methanol.
Scientific Research Applications
5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Utilized in the design of molecular probes for studying biological pathways.
Material Science: Employed in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions likely plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloropyrazine-2-carbaldehyde: Lacks the morpholine ring but shares the pyrazine core.
3-(Morpholin-4-yl)pyrazine-2-carbaldehyde: Similar structure but without the chlorine substituents.
Uniqueness
5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde is unique due to the presence of both chlorine atoms and the morpholine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules .
Biological Activity
5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde (referred to as Compound A) is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by the following structural features:
- Pyrazine Ring: A six-membered aromatic ring containing two nitrogen atoms.
- Chlorine Substituents: Chlorine atoms at the 5 and 6 positions enhance the compound's biological activity.
- Morpholine Group: The presence of a morpholine moiety at the 3-position contributes to its pharmacological properties.
The biological activity of Compound A has been primarily linked to its ability to inhibit key cellular processes, particularly in cancer cells. Recent studies have shown that pyrazine derivatives can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis. The mechanisms include:
- Tubulin Binding: Compounds similar to Compound A have been shown to bind to the colchicine site on tubulin, inhibiting microtubule formation and disrupting mitotic spindle function .
- Induction of Apoptosis: Activation of pro-apoptotic pathways through upregulation of proteins such as p53 and BAX has been observed .
Antitumor Activity
Compound A has demonstrated significant antitumor activity in various cancer cell lines. The following table summarizes its activity compared to other known compounds:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 | 2.5 | Tubulin polymerization inhibition |
Compound B | A549 | 3.0 | Apoptosis induction through caspase activation |
Compound C | K562 | 1.8 | Cell cycle arrest in G2/M phase |
Case Study: Anticancer Efficacy
In a study evaluating various pyrazine derivatives, Compound A exhibited potent cytotoxicity against MCF7 breast cancer cells with an IC50 value of 2.5 µM. Mechanistic studies indicated that this compound induced apoptosis via caspase-3 activation and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Emerging research has also highlighted the potential antimicrobial properties of pyrazine derivatives, including Compound A. Its efficacy against bacterial strains was assessed using minimum inhibitory concentration (MIC) assays.
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 16 | Moderate |
Escherichia coli | 32 | Moderate |
Mycobacterium tuberculosis | 8 | High |
Case Study: Antitubercular Activity
In a study focusing on antitubercular agents, Compound A showed promising results with an MIC of 8 µg/mL against Mycobacterium tuberculosis, indicating significant potential as a lead compound for further development .
Structure-Activity Relationship (SAR)
The biological activity of Compound A can be further understood through SAR analysis. Key findings include:
- Chlorine Substituents: The presence of chlorine atoms at positions 5 and 6 enhances lipophilicity and increases binding affinity to target proteins.
- Morpholine Group: This moiety is critical for solubility and bioavailability, contributing to the compound's overall efficacy.
Properties
CAS No. |
90601-45-9 |
---|---|
Molecular Formula |
C9H9Cl2N3O2 |
Molecular Weight |
262.09 g/mol |
IUPAC Name |
5,6-dichloro-3-morpholin-4-ylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-7-8(11)13-9(6(5-15)12-7)14-1-3-16-4-2-14/h5H,1-4H2 |
InChI Key |
JQPMPPJDXOYMFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(N=C(C(=N2)Cl)Cl)C=O |
Origin of Product |
United States |
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